Bienvenue dans la boutique en ligne BenchChem!

4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate

Pharmaceutical impurity profiling USP monograph compliance HPLC system suitability

This certified reference standard (CAS 1797131-50-0) is the pharmacopoeia-specified Haloperidol Decanoate EP Impurity F / USP Related Compound K, essential for ANDA impurity profiling. With a distinct RRT of 1.22 (vs. Impurity E at 1.24), this 3-chlorobiphenyl analog enables accurate peak identification and compliance with ICH Q3B guidelines. Supplied at ≥95% purity (HPLC), it is indispensable for method validation, system suitability, and QC release testing. Avoid ANDA rejection—procure the correct isomer for unambiguous quantification.

Molecular Formula C37H45ClFNO3
Molecular Weight 606.219
CAS No. 1797131-50-0
Cat. No. B584359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate
CAS1797131-50-0
Molecular FormulaC37H45ClFNO3
Molecular Weight606.219
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C37H45ClFNO3/c1-2-3-4-5-6-7-8-14-36(42)43-37(32-19-15-29(16-20-32)31-11-9-12-33(38)28-31)23-26-40(27-24-37)25-10-13-35(41)30-17-21-34(39)22-18-30/h9,11-12,15-22,28H,2-8,10,13-14,23-27H2,1H3
InChIKeyHFVLKYOQUAWMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate (CAS 1797131-50-0): Pharmacopoeial Identity and Structural Classification for Analytical Procurement


4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate (CAS 1797131-50-0) is a pharmacopoeially recognized process-related impurity of the long-acting injectable antipsychotic haloperidol decanoate, classified as Haloperidol Decanoate EP Impurity F under the European Pharmacopoeia and USP Haloperidol Decanoate Related Compound K (haloperidol decanoate-3-chlorobiphenyl analog) under the United States Pharmacopeia [1]. The compound belongs to the butyrophenone class and is characterized by a 3-chlorobiphenyl substitution at the piperidine 4-position in place of the 4-chlorophenyl group found in the parent drug, with the decanoate ester moiety retained; its molecular formula is C₃₇H₄₅ClFNO₃ (MW 606.21 g/mol), representing a 76.10 Da mass increase over haloperidol decanoate (C₃₁H₄₁ClFNO₃, MW 530.11 g/mol) . It is supplied as a reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions, with commercial purity specifications typically ≥95% (HPLC) [2].

Why Haloperidol Decanoate Impurity F (CAS 1797131-50-0) Cannot Be Substituted with Other In-Class Haloperidol Impurities for Regulatory Analytical Workflows


Although Haloperidol Decanoate EP Impurity F shares the same molecular formula (C₃₇H₄₅ClFNO₃, MW 606.21) with its closest structural isomer, EP Impurity E (the 4-chlorobiphenyl analog), the two compounds are positionally isomeric with distinct chromatographic behavior: under validated USP and EP liquid chromatography conditions, the 3-chlorobiphenyl analog (Impurity F) elutes at a relative retention time (RRT) of 1.22, whereas the 4-chlorobiphenyl analog (Impurity E) elutes at RRT 1.24, and the fully dechlorinated analog elutes at RRT 0.89 [1]. These differences, although numerically small, are analytically resolvable—the chemometric stability-indicating LC method developed by Kolla Babu et al. (2021) achieved resolution >2.0 between all 13 adjacent impurity peaks, enabling unambiguous identification and quantification of each individual specified impurity within a single 60-minute gradient run [2]. Regulatory monographs (USP, EP, BP) assign each impurity its own acceptance criterion (NMT 0.50% for Impurity F and Impurity E individually), meaning that substitution of one impurity reference standard for another would compromise peak identification, system suitability, and quantitative accuracy—directly risking ANDA rejection or batch release failure [3]. Furthermore, the 76.10 Da mass increment relative to the parent haloperidol decanoate (MW 530.11) produces a distinct MS fragmentation pattern that cannot be replicated by other in-class analogs lacking the biphenyl extension .

Quantitative Differentiation Evidence for 4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate (CAS 1797131-50-0) Relative to Its Closest Pharmacopoeial Analogs


USP Pharmacopoeial Relative Retention Time (RRT) Differentiation: 3-Chlorobiphenyl vs. 4-Chlorobiphenyl vs. Dechloro Analogs

Under the official USP Haloperidol Decanoate Organic Impurities LC method (UV detection at 230 nm, C18 3-µm column), 4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate (USP Related Compound K) exhibits a relative retention time (RRT) of 1.22 with respect to the haloperidol decanoate parent peak (RRT 1.00). In the same validated chromatographic system, the structurally isomeric 4-chlorobiphenyl analog (USP Related Compound L / EP Impurity E) elutes at RRT 1.24, while the fully dechlorinated analog (dechloro haloperidol decanoate) elutes at RRT 0.89 [1]. The chromatographic resolution between the 3-chlorobiphenyl analog (RRT 1.22) and the 4-chlorobiphenyl analog (RRT 1.24) exceeds 2.0, as demonstrated in the chemometric stability-indicating method that resolved all 13 known haloperidol decanoate impurities within a single 60-minute gradient run (%RSD < 10 for inter-day precision) [2]. The acceptance criterion for each individual specified impurity is NMT 0.50%, while any unspecified impurity is limited to NMT 0.10% [1].

Pharmaceutical impurity profiling USP monograph compliance HPLC system suitability

Molecular Weight and Physicochemical Property Differentiation: Biphenyl-Extended Impurity vs. Parent Haloperidol Decanoate

4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate possesses a molecular weight of 606.21 g/mol (C₃₇H₄₅ClFNO₃), representing a mass increment of 76.10 Da relative to the parent haloperidol decanoate (MW 530.11 g/mol, C₃₁H₄₁ClFNO₃) due to the replacement of the 4-chlorophenyl substituent with a 3-chlorobiphenyl moiety [1]. Predicted physicochemical properties further differentiate the impurity from the parent: density 1.16 ± 0.1 g/cm³ (vs. 1.14 ± 0.1 g/cm³ for haloperidol decanoate) and boiling point 691.6 ± 55.0 °C (vs. 615.5 ± 55.0 °C for haloperidol decanoate) . The haloperidol decanoate parent melts at approximately 42 °C and is practically insoluble in water but very soluble in ethanol, methanol, and methylene chloride [2]. These differences in mass and predicted bulk properties are sufficient to distinguish the impurity from the parent API using LC-MS or GC-MS methods and are relevant for analytical reference standard handling and storage (recommended storage: 2–8 °C) [1].

Mass spectrometry identification Physicochemical characterization Impurity reference standard

Chemometric Method Validation: Resolution > 2.0 Between Adjacent Impurity Peaks Including 3-Chlorobiphenyl Analog

The chemometric stability-indicating LC method developed by Kolla Babu et al. (2021) employed dual experimental designs (combined mixture I-optimal design and response surface historical data design) to achieve baseline resolution of all 13 known impurities of haloperidol decanoate injection, including the 3-chlorobiphenyl analog (EP Impurity F / USP Related Compound K). Under optimized conditions—Hypersil BDS C18 column (100 × 4.0 mm, 3-µm), tetrabutylammonium hydrogen sulfate/1-decane sulfonate sodium buffer with acetonitrile gradient at 1.4 mL/min—the method achieved resolution > 2.0 between all adjacent impurity peaks within a 60-minute run [1]. The method was validated for selectivity, forced degradation, linearity (range 0.75–30.0 µg/mL), accuracy, and precision, with inter-day precision for all impurities and haloperidol decanoate demonstrating %RSD < 10 [1]. In the BP 2025 monograph, the relative retention of impurity K (the 3-chlorobiphenyl analog) is given as approximately 1.22 with reference to haloperidol decanoate (retention time ≈ 24 min), adjacent to impurity D at RRT ≈ 1.20 and impurity J at RRT ≈ 1.10; these closely spaced elution positions underscore the criticality of demonstrated resolution > 2.0 for accurate quantification [2].

Stability-indicating method Design of Experiments (DoE) ANDA method validation

Pharmacopoeial Acceptance Criteria Differentiation: Specified Impurity Limit vs. Unspecified Impurity and Total Impurity Thresholds

Under the USP Haloperidol Decanoate monograph (Organic Impurities, Table 2), the haloperidol decanoate-3-chlorobiphenyl analog (this compound) is classified as a specified impurity with an acceptance criterion of NMT 0.50%—the same threshold applied to the 4-chlorobiphenyl analog (NMT 0.50%), the dechloro analog (NMT 0.50%), haloperidol octanoate (NMT 0.50%), haloperidol nonanoate (NMT 0.50%), haloperidol undecanoate (NMT 0.50%), haloperidol dodecanoate (NMT 0.50%), and other named analogs [1]. In contrast, any unspecified individual impurity is limited to NMT 0.10%, and total impurities (excluding specified impurities) are limited to NMT 1.0% [1]. The BP 2025 monograph specifies a content range of 98.5% to 101.0% (dried substance) for the parent haloperidol decanoate API, and the EP monograph similarly identifies this compound as Impurity F within the haloperidol decanoate impurity mixture CRS used for system suitability [2][3]. The EDQM released a Haloperidol Decanoate Impurity Mixture CRS (containing impurities H, J, and K) in February 2024, priced at 79 EUR per 0.08 mg unit, providing a certified pharmacopoeial reference for system suitability testing that includes the 3-chlorobiphenyl analog [3].

Regulatory compliance Impurity specification limits Pharmacopoeia harmonization

SynZeal and Veeprho Reference Standard Characterization: Regulated Impurity with Full Traceability for ANDA/NDA Submissions

Commercially available reference standards of 4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate (as free base, CAS 1797131-50-0, or hydrochloride salt) are supplied with comprehensive characterization data compliant with regulatory guidelines, including chromatographic profile, mass spectra, and co-elution verification against pharmacopoeial standards [1]. SynZeal supplies the hydrochloride salt (Cat. SZ-H003007, Mol. Formula C₃₇H₄₅ClFNO₃·HCl, Rel. CAS 1797131-50-0 for free base) with traceability against USP or EP standards available upon feasibility assessment, and explicitly designates this product for analytical method development, AMV, QC application for ANDA, or commercial production of haloperidol decanoate [1]. Veeprho similarly supplies the free base (Cat. VE006079, CAS 1797131-50-0, MW 606.21) with validated HPLC and LC-MS characterization data, noting that its monitoring is critical for degradation profile assessment, generic impurity limit evaluation, and analytical validation in manufacturing and batch release processes [2]. The availability of both free base and hydrochloride salt forms allows analytical laboratories to select the form most compatible with their sample preparation workflows, a procurement consideration not applicable to all haloperidol decanoate impurities.

Reference standard certification Regulatory traceability DMF/ANDA support

Structural Isomer Distinction: 3-Chlorobiphenyl (meta) vs. 4-Chlorobiphenyl (para) Substitution and Implications for D2 Receptor Binding

The defining structural feature of 4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate is the replacement of the 4-chlorophenyl group (present in haloperidol and haloperidol decanoate) with a 3-chlorobiphenyl moiety, where the chlorine atom occupies the meta position (3′) of the terminal phenyl ring of the biphenyl system. This contrasts with Haloperidol Decanoate EP Impurity E (CAS 1796933-22-6), which bears a 4-chlorobiphenyl (para) substitution [1]. The parent haloperidol molecule derives its D2 receptor antagonism from the 4-chlorophenyl pharmacophore; published structure-kinetic profiling of haloperidol analogues at the human dopamine D2 receptor by Fyfe et al. (2019) demonstrated that modifications to the 4-chlorophenyl moiety can alter D2 receptor binding kinetics (association and dissociation rates) without necessarily abolishing affinity [2]. Although no direct D2 receptor binding data have been published for this specific impurity, the positional isomerism (meta vs. para chlorine) represents a measurable structural perturbation that can be distinguished chromatographically (ΔRRT = 0.02) and mass-spectrometrically, and that regulatory agencies require to be controlled as a specified impurity with its own quantitative limit [3]. The fact that this impurity retains the decanoate ester—the hydrolyzable prodrug moiety essential for sustained release from the intramuscular depot—means that if present above the 0.50% threshold in a haloperidol decanoate injection, it could potentially contribute to the circulating pool of haloperidol-related species upon in vivo esterase hydrolysis, a consideration that underlies its pharmacopoeial specification [3].

Structure-activity relationship Dopamine D2 receptor Isomeric impurity differentiation

Procurement-Relevant Application Scenarios for 4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate (CAS 1797131-50-0) Reference Standard


ANDA/DMF Submission: Quantitative Impurity Profiling of Haloperidol Decanoate API and Finished Injection

In abbreviated new drug application (ANDA) and drug master file (DMF) submissions for generic haloperidol decanoate injection, the USP monograph requires quantitative determination of the 3-chlorobiphenyl analog (Related Compound K) with an acceptance criterion of NMT 0.50% using the validated LC method (UV 230 nm, C18 column, buffer/acetonitrile gradient), where the impurity elutes at RRT 1.22 [1]. A certified reference standard of this specific impurity is essential for system suitability verification, retention time marking, and quantification by the external standard method (rU/rS × CS/CU × 100) [1]. The validated chemometric method of Kolla Babu et al. (2021) demonstrates that all 13 known impurities, including this compound, can be baseline-resolved (resolution > 2.0) within 60 minutes, supporting the feasibility of ANDA-level impurity profiling when the correct reference standard is procured [2].

Stability-Indicating Method Development and Forced Degradation Studies

Haloperidol decanoate injection is susceptible to both process-related and degradant impurity formation, and regulatory guidelines (ICH Q1A, Q3B) require stability-indicating methods capable of separating and quantifying all specified degradation products [1]. The 3-chlorobiphenyl analog (Impurity F) may arise as a process impurity during haloperidol decanoate synthesis when 3-chlorobiphenyl-containing starting materials or intermediates are carried through the synthetic route. Inclusion of this impurity reference standard in forced degradation studies (oxidative, thermal, hydrolytic, and photolytic stress conditions) enables unambiguous peak identification and accurate mass balance determination. The method validated by Kolla Babu et al. (2021) demonstrated selectivity across forced degradation conditions and a linear range of 0.75–30.0 µg/mL with inter-day precision %RSD < 10, providing a regulatory-ready framework for laboratories that procure the appropriate impurity standards [2].

Quality Control Batch Release Testing per EP, USP, and BP Monographs

Routine QC batch release testing of haloperidol decanoate API and injection requires daily system suitability verification using certified impurity reference standards. The BP 2025 monograph specifies the use of a haloperidol decanoate impurity mixture CRS (containing impurities H, J, and K, where K is the 3-chlorobiphenyl analog, RRT ≈ 1.22) for peak identification [1]. The EDQM haloperidol decanoate impurity mixture CRS (released February 2024, 0.08 mg, 79 EUR) provides a pharmacopoeial-grade reference that includes this impurity [2]. For laboratories performing high-throughput QC testing, procurement of individual impurity reference standards (such as 4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate at ≥95% HPLC purity from vendors including SynZeal, Veeprho, or Sigma-Aldrich/AA Blocks) enables preparation of in-house system suitability solutions calibrated against the official CRS, reducing recurring CRS costs while maintaining traceability [3].

LC-MS/MS Method Development for Trace-Level Impurity Identification in Pharmacokinetic and Bioequivalence Studies

In pharmacokinetic and bioequivalence studies supporting ANDA approval, LC-MS/MS methods capable of distinguishing the prodrug (haloperidol decanoate) from its hydrolytic product (haloperidol) and from co-eluting or structurally similar impurities are required. The 76.10 Da molecular weight difference between the 3-chlorobiphenyl analog (MW 606.21) and the parent haloperidol decanoate (MW 530.11) provides a distinct MS precursor ion (m/z 606.2 [M+H]⁺) and characteristic fragmentation pattern (decanoate ester loss, m/z 606 → m/z 434 for the de-esterified 3-chlorobiphenyl haloperidol fragment) that can be used for selective reaction monitoring (SRM) method development [1]. The availability of both free base and hydrochloride salt forms from vendors such as SynZeal allows selection of the form with optimal solubility for MS-compatible mobile phases [2]. This application is particularly relevant for demonstrating that the impurity does not interfere with the quantification of haloperidol or haloperidol decanoate in plasma samples during bioanalytical method validation.

Quote Request

Request a Quote for 4-Dechloro-4-(3-chlorophenyl)HaloperidolDecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.